molecular formula C17H15N5 B3829115 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 5217-69-6

5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3829115
CAS RN: 5217-69-6
M. Wt: 289.33 g/mol
InChI Key: QKYHHLXVNDEUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is not well understood. However, it has been suggested that this compound may interact with various receptors in the brain and central nervous system, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, changes in neuronal activity, and alterations in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in lab experiments is its ability to modulate neurotransmitter release and neuronal activity. This makes it a valuable tool for studying various neurological disorders and diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are many potential future directions for research involving 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. These include:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on neurotransmitter release and neuronal activity.
2. Development of new derivatives of 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with improved pharmacological properties and reduced toxicity.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders and diseases.
4. Identification of new targets for 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, in order to expand its potential applications in scientific research.
5. Exploration of the potential use of this compound in combination with other drugs or therapies, in order to enhance its therapeutic effects and reduce potential side effects.

Scientific Research Applications

5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

properties

IUPAC Name

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c18-16-20-17-19-14(12-7-3-1-4-8-12)11-15(22(17)21-16)13-9-5-2-6-10-13/h1-11,15H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYHHLXVNDEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416736
Record name ST50977206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5217696

CAS RN

5217-69-6
Record name ST50977206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 3
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 4
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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